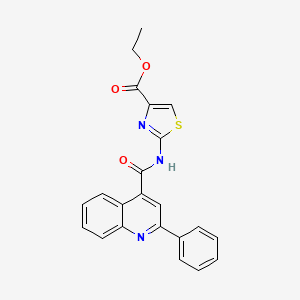![molecular formula C12H12F3N5 B2372898 3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile CAS No. 1006320-21-3](/img/structure/B2372898.png)
3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile, also known as 3-EtTFPN, is a novel nitrile compound with potential applications in a variety of scientific research fields. It is a member of the bipyrazole family, a group of compounds that are known for their unique physical and chemical properties. 3-EtTFPN has a number of interesting characteristics that make it a promising compound for scientific research.
Aplicaciones Científicas De Investigación
Agrochemical Applications
Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in crop protection. Specifically, TFMP derivatives are used to safeguard crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
- Potential Discoveries : Researchers anticipate uncovering novel applications for TFMP derivatives in the future, given their promising characteristics .
Veterinary Applications
In addition to crop protection and pharmaceuticals, TFMP derivatives have made inroads into veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval, demonstrating their potential in animal health .
Conclusion
3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile holds immense promise across agrochemical, pharmaceutical, and veterinary domains. Its unique structural features make it an exciting area of research, with ongoing investigations into its multifaceted applications . If you’d like further details or have additional questions, feel free to ask! 😊
Propiedades
IUPAC Name |
3-[3-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5/c1-2-19-8-9(7-17-19)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-8H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTDHHXZSWDPOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2372823.png)

![N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2372825.png)

![2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2372828.png)

![Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate](/img/structure/B2372830.png)
![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2372831.png)
![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)
![4-Ethyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2372835.png)
![N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2372837.png)